Advicor - 365453-26-5

Advicor

Catalog Number: EVT-1554908
CAS Number: 365453-26-5
Molecular Formula: C30H41NO7
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Advicor is classified as a combination medication under the category of lipid-regulating agents. It is marketed under various brand names and is available in tablet form, typically prescribed when lifestyle changes alone are insufficient to manage cholesterol levels. The formulation leverages the complementary mechanisms of action of its components, targeting different aspects of lipid metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of Advicor involves the individual preparation of its components: niacin and lovastatin. Niacin can be synthesized through various methods, including the oxidation of 2-pyridinecarboxylic acid. Lovastatin, on the other hand, is derived from fermentation processes involving specific strains of fungi such as Aspergillus terreus.

The final formulation of Advicor is achieved by combining these two compounds in a specific ratio, ensuring stability and bioavailability. The manufacturing process must adhere to stringent pharmaceutical standards to ensure quality and efficacy.

Molecular Structure Analysis

Structure and Data

Advicor’s molecular structure consists of the following components:

  • Niacin (Chemical formula: C6_6H5_5NO_O): A pyridine derivative with a carboxylic acid group.
  • Lovastatin (Chemical formula: C1_16H18_18O5_5): A lactone with a complex ring structure derived from fungal sources.

The combination of these two molecules results in a compound that exhibits both hydrophilic (due to niacin) and lipophilic (due to lovastatin) properties, facilitating its action in the body.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Advicor are:

  • Esterification: This reaction occurs between the hydroxyl group of lovastatin and the carboxylic acid group of niacin, forming an ester bond that links the two molecules.
  • Hydrolysis: This reaction can occur under certain conditions when Advicor is exposed to water, potentially affecting its stability.

The stability of Advicor can be influenced by environmental factors such as pH and temperature, necessitating careful formulation techniques during manufacturing.

Mechanism of Action

Process and Data

Advicor functions through a dual mechanism:

  1. Niacin: It acts by inhibiting hepatic triglyceride synthesis and secretion, leading to decreased low-density lipoprotein cholesterol levels while simultaneously increasing high-density lipoprotein cholesterol.
  2. Lovastatin: This statin inhibits HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. This inhibition results in reduced production of low-density lipoprotein cholesterol.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Solid (tablet form)
  • Solubility: Niacin is water-soluble, while lovastatin is more soluble in organic solvents.
  • Stability: Advicor should be stored at controlled room temperatures away from moisture to maintain its efficacy.

Relevant analyses include dissolution testing to ensure proper absorption rates when administered orally.

Applications

Scientific Uses

Advicor is primarily used in clinical settings for managing dyslipidemia. Its application extends beyond just lowering cholesterol levels; it also plays a role in reducing cardiovascular risks associated with high cholesterol. Research continues into its effectiveness compared to other lipid-lowering therapies and its role in combination regimens for patients with complex dyslipidemia profiles.

Introduction to Advicor: Pharmacological and Therapeutic Context

Definition and Composition of Advicor as a Dual-Agent Antihyperlipidemic

Advicor® represents a pioneering fixed-dose combination therapy in lipid management, chemically formulated as niacin extended-release (ER) and lovastatin. This dual-agent pharmaceutical combines two distinct lipid-modifying agents: niacin (nicotinic acid) at doses of 500mg, 750mg, or 1000mg, and the statin lovastatin at 20mg or 40mg concentrations. The extended-release formulation of niacin is pharmacologically distinct from immediate-release or sustained-release versions, exhibiting unique absorption kinetics critical to its therapeutic profile [1] [2]. Chemically, niacin (C₆H₅NO₂) exists as a white, water-soluble crystalline powder, while lovastatin (C₂₄H₃₆O₅) is a fungal-derived lactone with limited water solubility. The combination is presented in tablet form with specific coloring agents corresponding to dosage strengths and inactive excipients including hypromellose, povidone, and polyethylene glycol [2] [6].

The molecular synergy of this combination addresses multiple lipid parameters simultaneously: niacin primarily modulates triglyceride-rich lipoproteins and high-density lipoprotein cholesterol (HDL-C), while lovastatin, as a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, potently reduces low-density lipoprotein cholesterol (LDL-C) production. This complementary pharmacological approach established Advicor as the first FDA-approved combination product specifically indicated for dyslipidemia management, targeting patients requiring intervention across multiple lipid parameters [1] [3].

Historical Development of Niacin-Statin Combination Therapies

The development of Advicor emerged from decades of clinical research establishing the complementary lipid-modifying effects of niacin and statins. Initial investigations into niacin-statin combinations began in the 1990s when researchers observed that these agents exerted complementary effects on atherogenic and atheroprotective lipid fractions [7]. Kos Pharmaceuticals, Inc. (later acquired by Abbott Laboratories in 2006) developed the fixed-dose combination, seeking to enhance patient compliance and therapeutic efficacy compared to monotherapies [1].

Table 1: Historical Milestones in Niacin-Statin Combination Development

YearDevelopment MilestoneSignificance
1994Early clinical trials of concurrent niacin/statin therapyDemonstrated superior lipid modification versus monotherapies
1997Comparative effectiveness studiesConfirmed complementary mechanisms of niacin and lovastatin [7]
2001FDA approval of Advicor (Dec 17)First fixed-dose niacin/statin combination [1]
2006Abbott Laboratories acquisitionTransfer of manufacturing and distribution rights
2016FDA withdrawal approval (Apr 18)Based on reevaluation of surrogate endpoint evidence [1]

Mechanistic Rationale for Combining Niacin and Lovastatin

The pharmacological foundation for combining niacin and lovastatin resides in their complementary and non-overlapping mechanisms of action on lipid metabolism, targeting multiple pathways in cholesterol synthesis, catabolism, and transport:

Niacin's Multifaceted Mechanisms:

  • Triglyceride Synthesis Inhibition: Suppresses hepatic diacylglycerol acyltransferase-2, reducing triglyceride synthesis and subsequent very-low-density lipoprotein (VLDL) production [3] [5].
  • HDL-C Elevation: Inhibits hepatic uptake of apolipoprotein A-I (apoA-I) via receptor suppression, thereby preserving nascent HDL particles and promoting reverse cholesterol transport [3] [8].
  • LDL Modulation: Reduces LDL particle number and increases LDL particle size, potentially enhancing LDL catabolism [7].
  • Lipoprotein(a) Reduction: Uniquely lowers lipoprotein(a) levels by approximately 20-30% through undefined mechanisms [5].

Lovastatin's HMG-CoA Reductase Inhibition:

  • Competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis [8].
  • Depletes intrahepatic cholesterol stores, triggering upregulation of LDL receptors and increased clearance of circulating LDL and VLDL remnants [2] [8].
  • Moderately reduces triglycerides (approximately 15-25%) and increases HDL-C (approximately 5-10%) [7].

The combination demonstrates pharmacodynamic synergy evidenced by clinical trial data showing substantially greater lipid improvements than monotherapeutics. A pivotal study demonstrated that Advicor (2000mg/40mg) reduced LDL-C by 47% in women and 34% in men, compared to 31% with lovastatin 40mg alone. Similarly, HDL-C increased by 33% in women and 24% in men with Advicor versus 3-7% with lovastatin monotherapy. Triglyceride reductions reached 48% in women and 35% in men with Advicor versus 15-23% with lovastatin alone [2] [3].

Table 2: Pharmacokinetic Profiles of Combination Components

ParameterNiacin ERLovastatinClinical Relevance
Tmax (hours)~5~2Staggered peaks potentially minimize simultaneous peak adverse effects
Bioavailability~72% (urinary recovery)<5% (active inhibitors)Significant first-pass metabolism for both agents
Food Effect↑22-30% (low/high-fat)Variable (↑Cmax, ↓AUC)Administration with low-fat snack recommended
MetabolismFirst-pass (conjugation)CYP3A4 (extensive)Drug interaction potential with CYP3A4 inhibitors
Gender VarianceHigher in womenHigher in women (20-50%)Enhanced efficacy observed in female patients [2] [3]

The gender-specific pharmacokinetic and pharmacodynamic differences noted in clinical trials revealed significantly greater LDL-C reductions (-47% vs -34%) and HDL-C elevations (+33% vs +24%) in women compared to men at equivalent doses (2000mg/40mg), potentially attributable to higher plasma concentrations of both components observed in women [2] [3]. This combination approach represented a strategic advancement in managing complex dyslipidemias, particularly those characterized by atherogenic dyslipidemia (elevated triglycerides, low HDL-C, and small dense LDL particles) prevalent in metabolic syndrome and type 2 diabetes [5] [7].

Properties

CAS Number

365453-26-5

Product Name

Advicor

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate;pyridine-3-carboxylic acid

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C24H36O5.C6H5NO2/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19;8-6(9)5-2-1-3-7-4-5/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3;1-4H,(H,8,9)/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1

InChI Key

YVPOVOVZCOOSBQ-AXHZAXLDSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Synonyms

Advicor
lovastatin-niacin combination

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CN=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.